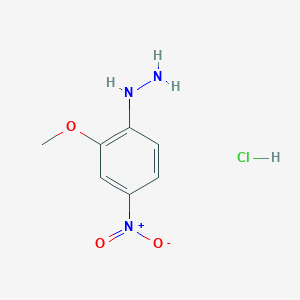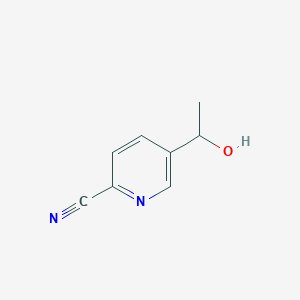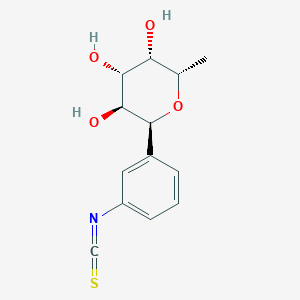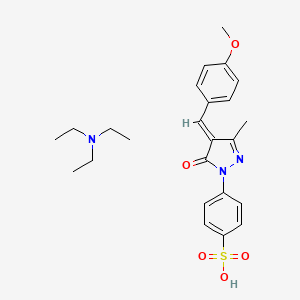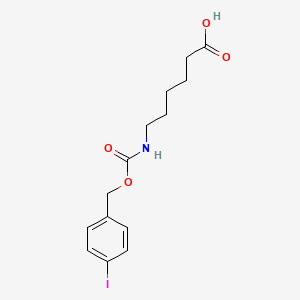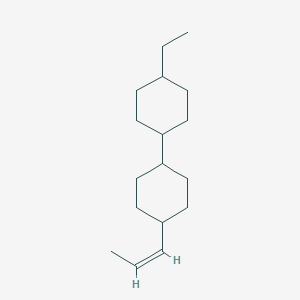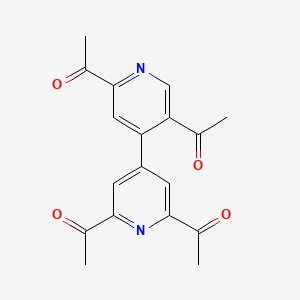
Renierone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Renierone is an antimicrobial metabolite isolated from the marine sponge, Reniera sp. It belongs to the class of isoquinolinequinone compounds and has shown significant biological activity, particularly in antimicrobial and cytotoxic assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Renierone involves several steps. One of the methods includes the oxidative demethylation of 7-methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione . Another approach involves the Pomeranz-Fritsch reaction to prepare 5,7-dimethoxy-6-methylisoquinoline, which is then converted to 8-amino-5,7-dimethoxy-6-methylisoquinoline. This intermediate is treated with ceric ammonium nitrate to yield 7-methoxy-6-methyl-5,8-isoquinolinedione, which can be further converted to this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Renierone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Various substitution reactions can introduce different functional groups into the isoquinolinequinone structure.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidation reactions.
Reduction: Sodium borohydride or other reducing agents can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include different quinone derivatives, hydroquinones, and substituted isoquinolinequinones .
Scientific Research Applications
Renierone has several scientific research applications:
Chemistry: Used as a model compound for studying isoquinolinequinone chemistry and reactions.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its potential cytotoxic effects against cancer cell lines.
Industry: Potential use in developing antimicrobial agents and other bioactive compounds
Mechanism of Action
The mechanism of action of Renierone involves its interaction with microbial cell components, leading to disruption of cellular processes. It targets specific enzymes and pathways involved in microbial metabolism, resulting in antimicrobial effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Renierone is compared with other isoquinolinequinone compounds such as:
- Mimosamycin
- Saframycins A, B, C, D, E, and S
- Mimocin
- Naphthyridinomycin
These compounds share a similar structural unit of 7-methoxy-6-methyl-5,8-isoquinolinedione and exhibit antibiotic and antitumor activities. this compound is unique in its specific antimicrobial properties and its origin from marine sponges .
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(7-methoxy-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C17H17NO5/c1-5-9(2)17(21)23-8-12-13-11(6-7-18-12)14(19)10(3)16(22-4)15(13)20/h5-7H,8H2,1-4H3/b9-5- |
InChI Key |
JGSPEFLRDJUZIE-UITAMQMPSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |
Canonical SMILES |
CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,11-Diamino-2-(2-ethoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13780062.png)
